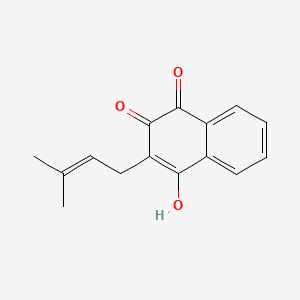

Deoxylapachol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-(3-methylbut-2-enyl)naphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-9(2)7-8-12-13(16)10-5-3-4-6-11(10)14(17)15(12)18/h3-7,16H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPGNVFCJOPXFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049430 | |

| Record name | Lapachol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-79-7 | |

| Record name | Lapachol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | lapachol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lapachol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-3-(3-methylbut-2-enyl)-1,4-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAPACHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B221938VB6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Deoxylapachol chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxylapachol, a naturally occurring naphthoquinone, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed experimental protocols for its isolation and synthesis, along with an exploration of its mechanisms of action, are presented to facilitate further research and drug development endeavors.

Chemical Structure and Identification

This compound, systematically named 2-(3-methylbut-2-en-1-yl)naphthalene-1,4-dione, is a lipophilic compound characterized by a naphthalene-1,4-dione core substituted with a prenyl group at the C2 position.[1] This structural feature is crucial for its biological activity.

Chemical Structure:

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 2-(3-methylbut-2-en-1-yl)naphthalene-1,4-dione[1] |

| CAS Number | 3568-90-9[1] |

| Molecular Formula | C₁₅H₁₄O₂[1] |

| SMILES | CC(=CCC1=CC(=O)C2=CC=CC=C2C1=O)C[1] |

| InChI | InChI=1S/C15H14O2/c1-10(2)7-8-11-9-14(16)12-5-3-4-6-13(12)15(11)17/h3-7,9H,8H2,1-2H3[1] |

| InChIKey | OSDFYZPKJKRCRR-UHFFFAOYSA-N[1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 226.27 g/mol [1] |

| Appearance | Yellow solid |

| Melting Point | 61-62 °C |

| Boiling Point | 359.2 °C at 760 mmHg |

| Solubility | Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[2] |

| LogP | 3.8 |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. Below are the characteristic spectral data.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR (CDCl₃): The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the naphthoquinone ring, the vinylic proton, the allylic methylene protons, and the two methyl groups of the prenyl side chain.

-

¹³C-NMR (CDCl₃): The carbon NMR spectrum displays signals for the two carbonyl carbons of the quinone ring, the aromatic carbons, and the carbons of the prenyl substituent.[3]

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~1665 | C=O stretching (quinone) |

| ~1600 | C=C stretching (aromatic) |

| ~2920 | C-H stretching (aliphatic) |

3.3. UV-Visible (UV-Vis) Spectroscopy

This compound exhibits characteristic absorption maxima in the UV-Vis region due to the presence of the conjugated naphthoquinone chromophore. The λmax values are influenced by the solvent used. In ethanol, characteristic absorption bands are observed.

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities, with its anticancer and antifungal properties being the most extensively studied.

4.1. Anticancer Activity

This compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action is believed to be multifactorial, primarily involving the induction of oxidative stress through the generation of reactive oxygen species (ROS). This leads to DNA damage and the activation of apoptotic pathways. While the precise signaling cascades are still under investigation, it is hypothesized that this compound may modulate pathways similar to other naphthoquinones, such as the p53 and MAPK signaling pathways, leading to programmed cell death.

4.2. Antifungal Activity

This compound has shown potent activity against various fungal strains.[4] One of the proposed mechanisms for its antifungal action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. By disrupting the integrity of the cell membrane, this compound leads to fungal cell death.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity of quinones from teak (Tectona grandis) on fungal cell wall stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Deoxylapachol: A Technical Guide to its Presumed Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxylapachol is a naturally occurring naphthoquinone found in the heartwood of trees from the Bignoniaceae family, notably Tabebuia avellanedae. It shares a core structural similarity with other well-researched naphthoquinones, such as lapachol and β-lapachone, which have demonstrated significant cytotoxic activity against a wide array of cancer cell lines. While direct and extensive research on the anticancer mechanisms of this compound is still emerging, its structural analogy to these compounds allows for a scientifically grounded extrapolation of its potential modes of action. This technical guide synthesizes the known mechanisms of related naphthoquinones to build a comprehensive model for this compound's activity in cancer cells, focusing on the induction of apoptosis, cell cycle disruption, generation of oxidative stress, and modulation of critical signaling pathways. All presented data, pathways, and protocols are based on studies of structurally similar compounds and serve as a predictive framework for future research on this compound.

Cytotoxicity and Antiproliferative Effects

The 1,4-naphthoquinone scaffold, characteristic of this compound, is a well-established pharmacophore responsible for cytotoxic effects in various cancer models. The antiproliferative activity is typically dose-dependent and varies across different cancer cell types. The efficacy is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

Data Presentation: Cytotoxicity of Related Naphthoquinones

The following table summarizes the IC50 values for lapachol and β-lapachone across a range of human cancer cell lines, providing a benchmark for the expected potency of this compound.

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| β-Lapachone | HCT116 | Colon Carcinoma | 1.9 µg/mL (~7.8 µM) | [1] |

| HEPG2 | Hepatocellular Carcinoma | 1.8 µg/mL (~7.4 µM) | [1] | |

| MCF7 | Breast Adenocarcinoma | 2.2 µg/mL (~9.1 µM) | [1] | |

| ACP02 | Gastric Adenocarcinoma | 3.0 µg/mL (~12.4 µM) | [1] | |

| Lapachol | WHCO1 | Oesophageal Cancer | >50 | [2] |

| β-Lapachone | WHCO1 | Oesophageal Cancer | 1.6-11.7 (for derivatives) | [2] |

Note: IC50 values were converted from µg/mL to µM where necessary, using a molar mass of 242.26 g/mol for β-lapachone.

Induction of Apoptosis via the Mitochondrial Pathway

A primary mechanism by which naphthoquinones are believed to exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Evidence from related compounds strongly suggests a reliance on the intrinsic, mitochondria-mediated apoptotic pathway.[3][4] This process involves the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors into the cytoplasm.

The proposed cascade initiated by this compound involves:

-

Mitochondrial Membrane Depolarization: A loss of the mitochondrial membrane potential (ΔΨm).[5][6]

-

Cytochrome c Release: The release of cytochrome c from the intermembrane space into the cytosol.[6]

-

Caspase Activation: Released cytochrome c triggers the assembly of the apoptosome, leading to the activation of initiator caspase-9, which in turn activates executioner caspase-3.[6][7][8]

-

Execution of Apoptosis: Activated caspase-3 cleaves critical cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), culminating in DNA fragmentation and cell death.[2]

Caption: Postulated mitochondrial pathway of apoptosis induced by this compound.

Experimental Protocol: Annexin V and Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Seed cancer cells (e.g., 1x10^5 cells/well in a 6-well plate) and allow them to adhere overnight. Treat cells with varying concentrations of this compound and appropriate controls (vehicle, positive control) for a specified time (e.g., 24-48 hours).

-

Cell Harvesting: Gently wash cells with cold Phosphate-Buffered Saline (PBS) and detach using a non-enzymatic solution or gentle trypsinization. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Arrest

Disruption of the normal cell cycle progression is a hallmark of many effective anticancer agents. Related compounds, lapachol and β-lapachone, have been shown to induce cell cycle arrest, preventing cancer cells from proceeding to mitosis and proliferation.[5][9] Depending on the cell type and concentration, arrest can occur at the G0/G1, S, or G2/M checkpoints.[10] This arrest provides time for DNA repair mechanisms to be activated or, if the damage is too severe, for apoptosis to be initiated. A significant increase in the sub-G1 cell population is often observed, which is indicative of apoptotic DNA fragmentation.[9]

Caption: Experimental workflow for analyzing this compound's effect on the cell cycle.

Experimental Protocol: Cell Cycle Analysis by PI Staining

This method quantifies the DNA content within a cell population to determine the distribution of cells in different phases of the cell cycle.[11][12]

-

Cell Preparation: Culture and treat cells with this compound as described in the apoptosis protocol.

-

Harvesting and Fixation: Harvest approximately 1x10^6 cells. Wash once with ice-cold PBS. Resuspend the pellet and, while gently vortexing, add 5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.

-

RNase Treatment: Resuspend the pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to ensure only DNA is stained.

-

PI Staining: Add PI staining solution (e.g., 50 µg/mL) and incubate for 15-30 minutes at 4°C in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer using a linear scale for the DNA fluorescence channel. The fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Generation of Reactive Oxygen Species (ROS)

Naphthoquinones are redox-active molecules capable of generating reactive oxygen species (ROS), such as superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂).[5] In many cancer cells, particularly those overexpressing NAD(P)H:quinone oxidoreductase 1 (NQO1), β-lapachone undergoes a futile redox cycle.[13][14] This process involves a two-electron reduction of the quinone to a hydroquinone by NQO1, followed by a rapid, unstable two-step back-oxidation to the original quinone, consuming oxygen and generating large amounts of ROS.[14] This massive increase in ROS induces severe oxidative stress, leading to DNA damage, PARP hyperactivation, and ultimately, cell death.[14] Given its structure, this compound is likely to participate in a similar NQO1-dependent mechanism.

Caption: Futile redox cycling of this compound leading to ROS production.

Experimental Protocol: Measurement of Intracellular ROS

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.[15]

-

Cell Preparation: Seed cells in a suitable format (e.g., 96-well plate or 6-well plate) and treat with this compound for a short duration (e.g., 30 minutes to 4 hours). Include a positive control (e.g., H₂O₂) and a negative control.

-

Loading with DCFH-DA: Remove the treatment media and wash the cells with warm PBS. Add DCFH-DA solution (e.g., 10-20 µM in serum-free media) to the cells.

-

Incubation: Incubate the cells at 37°C for 30 minutes in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.

-

Measurement: Wash the cells again with PBS to remove excess probe. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Quantification: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or by flow cytometry. An increase in fluorescence corresponds to an increase in intracellular ROS levels.

Modulation of Key Cancer Signaling Pathways

The anticancer activity of natural compounds is often linked to their ability to interfere with signal transduction pathways that regulate cell proliferation, survival, and metastasis.[16] While direct targets for this compound are yet to be identified, related compounds are known to modulate several critical pathways.

-

PI3K/Akt Pathway: This pathway is hyperactivated in many cancers and promotes cell survival and proliferation.[17][18] Natural polyphenols and flavonoids have been shown to inhibit the phosphorylation (activation) of key components like PI3K and Akt, thereby promoting apoptosis and halting cell cycle progression.[19][20][21]

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell survival, proliferation, and angiogenesis.[22][23] Inhibition of STAT3 signaling is a promising strategy for cancer therapy, and various natural products have been identified as STAT3 inhibitors.[22][24]

Caption: Potential inhibition of the pro-survival PI3K/Akt pathway by this compound.

Conclusion

Based on the extensive evidence from structurally related naphthoquinones like lapachol and β-lapachone, this compound is presumed to be a potent anticancer agent with a multi-faceted mechanism of action. Its activity likely stems from a coordinated assault on cancer cells involving the induction of mitochondria-mediated apoptosis, arrest of the cell cycle, generation of high levels of cytotoxic reactive oxygen species, and the suppression of critical pro-survival signaling pathways such as PI3K/Akt. While this guide provides a robust theoretical framework, it underscores the critical need for direct experimental investigation. Future research should focus on validating these predicted mechanisms, identifying specific molecular targets, and evaluating the therapeutic potential of this compound, both as a standalone agent and in combination therapies, to pave the way for its potential clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity of lapachol, β-lapachone and related synthetic 1,4-naphthoquinones against oesophageal cancer cells [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. β-Lapachone and its iodine derivatives cause cell cycle arrest at G2/M phase and reactive oxygen species-mediated apoptosis in human oral squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Involvement of mitochondria-mediated apoptosis in deoxynivalenol cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deoxynivalenol Induces Caspase-8-Mediated Apoptosis through the Mitochondrial Pathway in Hippocampal Nerve Cells of Piglet - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Lapachol interferes with the cell cycle and inhibits proliferation and migration of bladder tumor cells with effects on ncRNA expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potent inhibition of tumor survival in vivo by β-lapachone plus taxol: Combining drugs imposes different artificial checkpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cancer.wisc.edu [cancer.wisc.edu]

- 12. Procedure and precautions of cell cycle detection [elabscience.com]

- 13. Cancer therapy with beta-lapachone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The NQO1 bioactivatable drug, β-lapachone, alters the redox state of NQO1+ pancreatic cancer cells, causing perturbation in central carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 24. [PDF] Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors. | Semantic Scholar [semanticscholar.org]

Deoxylapachol: A Comprehensive Technical Review of Its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxylapachol, a naturally occurring naphthoquinone, has garnered significant interest within the scientific community for its diverse and potent biological activities. As a derivative of lapachol, it shares a core chemical structure that imparts a range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth review of the current understanding of this compound's biological activities, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

This compound has demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanisms underlying its anticancer activity are believed to involve the generation of reactive oxygen species (ROS) and the inhibition of topoisomerase enzymes, crucial for DNA replication and repair.

Quantitative Data: Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| P-388 | Leukemia | 0.6 | [1] |

Note: Further research is required to establish a comprehensive panel of IC50 values for this compound against a wider range of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Materials:

-

This compound

-

Cancer cell lines

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Signaling Pathways in Anticancer Activity

While direct evidence for this compound is still emerging, studies on related naphthoquinones like β-lapachone suggest the involvement of key signaling pathways in its anticancer effects.

-

Reactive Oxygen Species (ROS) Generation: Naphthoquinones are known to undergo redox cycling, leading to the production of superoxide anions and other ROS. This oxidative stress can induce DNA damage, lipid peroxidation, and protein damage, ultimately triggering apoptotic cell death in cancer cells.

ROS Generation Pathway -

Topoisomerase Inhibition: Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and recombination. Inhibition of these enzymes by this compound can lead to the accumulation of DNA strand breaks and subsequent cell death.

Topoisomerase Inhibition Mechanism -

NF-κB and MAPK Signaling Pathways: The NF-κB and MAPK signaling pathways are crucial regulators of cell survival, proliferation, and inflammation. While direct modulation by this compound requires further investigation, related compounds have been shown to inhibit these pathways in cancer cells, contributing to their anti-proliferative and pro-apoptotic effects.

Antimicrobial Activity

This compound and its parent compound, lapachol, have demonstrated activity against a range of pathogenic bacteria and fungi. The lipophilic nature of these compounds allows them to interact with microbial cell membranes, disrupting cellular processes.

Quantitative Data: Antimicrobial Activity of Lapachol Derivatives

While specific MIC values for this compound are not extensively reported, studies on lapachol derivatives provide insights into their potential antimicrobial spectrum.

| Microorganism | Type | Compound | MIC (µmol/mL) | Reference |

| Enterococcus faecalis | Bacterium | Lapachol thiosemicarbazone | 0.05 | [2] |

| Staphylococcus aureus | Bacterium | Lapachol thiosemicarbazone | 0.10 | [2] |

| Cryptococcus gattii | Fungus | Lapachol thiosemicarbazone | 0.10 | [2] |

| Paracoccidioides brasiliensis | Fungus | Lapachol thiosemicarbazone | 0.01-0.10 | [2] |

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

This compound

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of this compound in the appropriate broth medium directly in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well containing the antimicrobial dilutions. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density using a microplate reader.

Anti-inflammatory Activity

Lapachol, the parent compound of this compound, has been shown to possess anti-inflammatory properties. This activity is likely attributed to the inhibition of pro-inflammatory mediators.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.

Materials:

-

This compound

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% w/v in saline)

-

Plethysmometer

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Grouping and Acclimatization: Divide the animals into groups (e.g., control, standard, and test groups treated with different doses of this compound). Allow the animals to acclimatize to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer this compound or the standard drug orally or intraperitoneally to the respective animal groups. The control group receives the vehicle.

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of naphthoquinones are often linked to the modulation of inflammatory signaling pathways.

-

NF-κB Signaling Pathway: The transcription factor NF-κB plays a central role in regulating the expression of pro-inflammatory genes. Inhibition of the NF-κB pathway can lead to a reduction in the production of inflammatory cytokines and enzymes.

NF-κB Inhibition Pathway

Conclusion

This compound is a promising natural compound with a spectrum of biological activities that warrant further investigation for its therapeutic potential. Its demonstrated anticancer, and likely antimicrobial and anti-inflammatory properties, make it a valuable lead molecule for drug discovery and development. Future research should focus on elucidating the precise molecular mechanisms of action, expanding the quantitative data on its efficacy against a broader range of targets, and conducting preclinical and clinical studies to evaluate its safety and therapeutic efficacy in various disease models. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a foundational resource for researchers embarking on the exploration of this compound's multifaceted biological activities.

References

The Biosynthesis of Deoxylapachol in Tectona grandis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxylapachol, a naphthoquinone found in the heartwood of teak (Tectona grandis), is a compound of significant interest due to its contribution to the wood's remarkable durability and its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in Tectona grandis, detailing the key enzymatic steps, relevant intermediates, and generalized experimental protocols for its investigation. The pathway is elucidated through the well-established shikimate pathway, which is responsible for the biosynthesis of aromatic compounds in plants. This document presents a logical framework for the synthesis of this compound, supported by diagrams of the signaling pathway and experimental workflows, and summarizes the current state of knowledge to guide future research in this area.

Introduction

Tectona grandis L.f., commonly known as teak, is a globally renowned timber species prized for its exceptional strength, stability, and resistance to decay and insect attack. These desirable properties are largely attributed to the accumulation of secondary metabolites, particularly quinones, in its heartwood. Among these, this compound stands out as a key bioactive compound. While the presence and biological activities of this compound are well-documented, the intricate details of its biosynthetic machinery within teak remain an area of active investigation. This whitepaper aims to consolidate the current understanding of this compound biosynthesis, drawing upon the broader knowledge of naphthoquinone synthesis in plants to propose a putative pathway in Tectona grandis.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound in Tectona grandis is believed to proceed via the shikimate pathway , a central metabolic route in plants and microorganisms for the production of aromatic amino acids and a wide array of secondary metabolites. This pathway converts simple carbohydrate precursors into chorismate, a key branch-point intermediate. From chorismate, the pathway diverges to produce various aromatic compounds, including the naphthoquinone scaffold of this compound.

The proposed pathway can be broadly divided into two major stages:

-

Formation of the Naphthoquinone Ring: This stage involves the conversion of chorismate to 1,4-dihydroxy-2-naphthoic acid (DHNA).

-

Prenylation and Subsequent Modification: DHNA is then prenylated, followed by decarboxylation to yield this compound.

Key Intermediates and Enzymatic Steps

The following table summarizes the key intermediates and the putative enzymes involved in the biosynthesis of this compound from chorismate.

| Intermediate | Enzyme (Putative) | Enzyme Commission (EC) Number | Description of Reaction |

| Chorismate | Isochorismate Synthase (ICS) | 5.4.4.2 | Isomerization of chorismate to isochorismate. |

| Isochorismate | 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) Synthase | 4.1.3.36 | Addition of α-ketoglutarate and subsequent rearrangement. |

| SEPHCHC | 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) Synthase | 4.2.1.113 | Elimination of pyruvate. |

| SHCHC | o-Succinylbenzoate (OSB) Synthase | 2.2.1.10 | Aromatization to form o-succinylbenzoate. |

| o-Succinylbenzoate (OSB) | OSB-CoA Ligase | 6.2.1.26 | Activation of OSB with Coenzyme A. |

| OSB-CoA | Naphthoate Synthase (MenB) | 4.1.1.63 | Cyclization to form 1,4-dihydroxy-2-naphthoate. |

| 1,4-Dihydroxy-2-naphthoic acid (DHNA) | DHNA Prenyltransferase | 2.5.1.- | Transfer of a dimethylallyl pyrophosphate (DMAPP) group to DHNA. |

| 2-carboxy-2-prenyl-1,4-naphthoquinone | (Spontaneous or Enzymatic) | - | Decarboxylation to form this compound. |

Signaling Pathway Diagram

The following diagram illustrates the putative biosynthetic pathway of this compound from chorismate in Tectona grandis.

Pharmacological Profile of Deoxylapachol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific data specifically on deoxylapachol is limited. Much of the understanding of its pharmacological profile is extrapolated from studies on its parent compound, lapachol, and other related naphthoquinones. This guide provides a comprehensive overview of the available information on this compound, supplemented with data from closely related compounds for comparative and contextual purposes.

Executive Summary

This compound, a naturally occurring 1,4-naphthoquinone, has garnered scientific interest for its potential therapeutic applications.[1] Found in various plant species, it is structurally related to lapachol, a more extensively studied compound. This compound is recognized for its antifungal, antineoplastic, and anti-inflammatory properties.[1] Its mechanisms of action are believed to involve the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways crucial for cell survival and proliferation. This document provides a detailed overview of the known pharmacological profile of this compound, including its biological activities, putative mechanisms of action, and relevant experimental protocols. Due to the scarcity of specific quantitative data for this compound, information from its parent compound, lapachol, is included for reference.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 2-(3-methylbut-2-enyl)naphthalene-1,4-dione | PubChem |

| Molecular Formula | C₁₅H₁₄O₂ | PubChem |

| Molecular Weight | 226.27 g/mol | PubChem |

| Appearance | Solid | ApexBio |

| CAS Number | 3568-90-9 | PubChem |

Pharmacological Activities

This compound has demonstrated a range of biological activities in preclinical studies, positioning it as a molecule of interest for further investigation.

Anticancer Activity

This compound is described as a major cytotoxic component in some natural sources and possesses anticancer activity.[2] While specific IC50 values for this compound are not widely available in tabular format, studies on the parent compound, lapachol, provide insights into the potential potency of this class of compounds. The cytotoxicity of naphthoquinones is often attributed to their ability to induce oxidative stress and interfere with topoisomerases, enzymes vital for DNA replication.[3]

Table 1: Cytotoxicity of Lapachol (Parent Compound) Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| U373 | Human Glioblastoma | ~8 | 72 | [4] |

| A549 | Human Lung Carcinoma | ~8 | 72 | [4] |

| Hs683 | Human Glioma | ~8 | 72 | [4] |

| SKMEL-28 | Human Melanoma | ~8 | 72 | [4] |

| PC3 | Human Prostate Cancer | ~8 | 72 | [4] |

| LoVo | Human Colon Adenocarcinoma | ~8 | 72 | [4] |

| WHCO1 | Oesophageal Cancer | 1.6 - 11.7 | Not Specified | [5] |

| HL60 | Human Promyelocytic Leukemia | 25 | 48 | [4] |

Note: This data is for lapachol and is provided as a reference for the potential activity of this compound.

A derivative, 3-chlorothis compound, has shown cytotoxic activity against a panel of human cancer cell lines and in vivo antitumor potential in a hollow fibre assay.[6][7]

Antimicrobial Activity

Table 2: Minimum Inhibitory Concentration (MIC) of Lapachol and its Derivatives

| Organism | Compound | MIC (µmol/mL) | Reference |

| Enterococcus faecalis | Lapachol thiosemicarbazone | 0.05 | [2] |

| Staphylococcus aureus | Lapachol thiosemicarbazone | 0.05 | [2] |

| Enterococcus faecalis | Lapachol semicarbazone | 0.10 | [2] |

| Staphylococcus aureus | Lapachol semicarbazone | 0.10 | [2] |

| Cryptococcus gattii | Lapachol thiosemicarbazone | 0.10 | [2] |

| Cryptococcus gattii | Lapachol semicarbazone | 0.20 | [2] |

| Paracoccidioides brasiliensis | Lapachol thiosemicarbazone | 0.01 - 0.10 | [2] |

| Various bacteria | Lapachol | 1.56 - 25 µg/mL | [8] |

Note: This data is for lapachol and its derivatives and serves as an indicator of the potential antimicrobial profile of this compound.

Anti-inflammatory Activity

The anti-inflammatory potential of naphthoquinones, including lapachol, has been documented. The mechanisms are thought to involve the modulation of inflammatory signaling pathways such as NF-κB. While quantitative data for this compound's anti-inflammatory activity is not available, studies on lapachol have demonstrated its effects in animal models of inflammation.

Putative Mechanisms of Action & Signaling Pathways

The precise molecular mechanisms of this compound are not fully elucidated. However, based on the known activities of related naphthoquinones, several key pathways are likely involved.

Generation of Reactive Oxygen Species (ROS)

A central mechanism for the biological activity of many quinones is their ability to undergo redox cycling, leading to the production of ROS. This process can induce oxidative stress, damaging cellular components and triggering cell death pathways.

Caption: Hypothesized mechanism of ROS generation by this compound via redox cycling.

Modulation of Inflammatory Signaling Pathways

This compound's anti-inflammatory effects are likely mediated through the inhibition of key pro-inflammatory signaling cascades.

The NF-κB pathway is a critical regulator of inflammation. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Interference with Cell Survival and Proliferation Pathways

The PI3K/Akt pathway is crucial for cell survival and proliferation. Its inhibition can lead to apoptosis.

Caption: Hypothesized inhibition of the PI3K/Akt cell survival pathway by this compound.

The MAPK pathway is involved in cellular responses to a variety of stimuli and regulates processes like proliferation, differentiation, and apoptosis.

Caption: Hypothesized dual modulation of MAPK pathways by this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not published. The following are generalized protocols for key assays that would be used to characterize its pharmacological profile.

In Vitro Cytotoxicity Assessment: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Caption: A generalized workflow for determining the cytotoxicity of a compound using the MTT assay.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing appropriate broth.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions for the test microorganism.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways.

-

Cell Lysis: Treat cells with this compound for various times and lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-Akt, total Akt) and then with secondary antibodies conjugated to an enzyme.

-

Detection: Detect the protein bands using a chemiluminescent or fluorescent substrate and image the membrane.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

Pharmacokinetics and Toxicology

Specific pharmacokinetic and toxicological data for this compound are not available in the public domain.[9] Studies on the parent compound, lapachol, indicate that it undergoes metabolism and that its bioavailability may be a limiting factor. Toxicological studies on lapachol have reported various effects, but these cannot be directly extrapolated to this compound without specific studies.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anticancer, antimicrobial, and anti-inflammatory potential. However, a significant gap exists in the scientific literature regarding its specific quantitative pharmacological data, detailed mechanisms of action, and its pharmacokinetic and toxicological profile. Future research should focus on:

-

Systematic screening of this compound against a wide range of cancer cell lines and microbial strains to determine its IC50 and MIC values.

-

In-depth investigation of its effects on key signaling pathways, such as NF-κB, PI3K/Akt, and MAPK, using molecular biology techniques.

-

Comprehensive in vivo studies to evaluate its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.

-

Thorough toxicological evaluation to establish its safety profile.

Addressing these knowledge gaps is crucial for the potential development of this compound as a therapeutic agent.

References

- 1. This compound | C15H14O2 | CID 97448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The antimicrobial activity of lapachol and its thiosemicarbazone and semicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Strong in vitro anticancer activity of copper(ii) and zinc(ii) complexes containing naturally occurring lapachol: cellular effects in ovarian A2780 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of lapachol, β-lapachone and related synthetic 1,4-naphthoquinones against oesophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

Deoxylapachol: A Naphthoquinone Secondary Metabolite with Broad-Spectrum Bioactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxylapachol, a naturally occurring 1,4-naphthoquinone, is a secondary metabolite found in various plant species, most notably in the heartwood of teak (Tectona grandis)[1][2]. As a member of the quinone family, this compound is implicated in a range of biological activities, including antifungal, antimicrobial, antiparasitic, and anticancer effects. Its mechanism of action is believed to be multifaceted, primarily revolving around the generation of reactive oxygen species (ROS), disruption of cellular signaling pathways, and inhibition of key enzymes such as topoisomerases[3][4]. This technical guide provides a comprehensive overview of the current understanding of this compound's role as a secondary metabolite, its biological activities with available quantitative data, detailed experimental protocols for its study, and visualizations of its proposed mechanisms of action. This document is intended to serve as a foundational resource for researchers in drug discovery and development.

Introduction to this compound

This compound, chemically known as 2-(3-methylbut-2-en-1-yl)naphthalene-1,4-dione, is a lipophilic compound belonging to the naphthoquinone class. These compounds are widespread in nature and are known for their diverse pharmacological properties[5]. The biological activity of naphthoquinones is often attributed to their ability to undergo redox cycling, leading to the production of ROS and subsequent oxidative stress in target cells[3]. This compound shares structural similarities with other well-studied naphthoquinones like lapachol and its derivatives, β-lapachone and α-lapachone, and as such, their biological activities are often compared and contrasted.

Biological Activities of this compound and Related Naphthoquinones

While specific quantitative data for this compound is limited in the literature, the extensive research on its analogues provides a strong indication of its potential therapeutic efficacy. The following tables summarize the available quantitative data for this compound and its closely related compounds.

Anticancer Activity

Naphthoquinones are well-documented for their cytotoxic effects against various cancer cell lines. Their proposed anticancer mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of DNA topoisomerases[4][6][7]. The generation of ROS within cancer cells is also a key factor in their antitumor activity[5].

Table 1: Anticancer Activity of this compound and Related Naphthoquinones

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference(s) |

| Lapachol Derivative (allylamine) | Ehrlich Carcinoma | MTT | 16.94 ± 1.25 | [7] |

| Lapachol Derivative (allylamine) | K562 Leukemia | MTT | 14.11 ± 1.39 | [7] |

| Lawsone Derivative (allylamine) | Ehrlich Carcinoma | MTT | 23.89 ± 2.3 | [7] |

| β-lapachone | SW480 (Colon) | Colony Formation | 2 - 3 | [8] |

| β-lapachone | SW620 (Colon) | Colony Formation | 2 - 3 | [8] |

| β-lapachone | DLD1 (Colon) | Colony Formation | 2 - 3 | [8] |

| β-lapachone | ACP02 (Gastric) | MTT | 3.0 µg/mL | [9] |

| β-lapachone | MCF7 (Breast) | MTT | 2.2 µg/mL | [9] |

| β-lapachone | HCT116 (Colon) | MTT | 1.9 µg/mL | [9] |

| β-lapachone | HEPG2 (Liver) | MTT | 1.8 µg/mL | [9] |

Antimicrobial Activity

This compound has been identified as an antifungal agent[1]. The antimicrobial properties of naphthoquinones are attributed to their ability to generate ROS, which can damage microbial cell membranes, proteins, and DNA.

Table 2: Antimicrobial Activity of Lapachol and its Derivatives

| Compound | Microorganism | Assay | MIC (µmol/mL) | Reference(s) |

| Lapachol thiosemicarbazone | Enterococcus faecalis | Broth Microdilution | 0.05 | [10][11] |

| Lapachol thiosemicarbazone | Staphylococcus aureus | Broth Microdilution | 0.10 | [10][11] |

| Lapachol semicarbazone | Enterococcus faecalis | Broth Microdilution | 0.05 | [10][11] |

| Lapachol semicarbazone | Staphylococcus aureus | Broth Microdilution | 0.10 | [10][11] |

| Lapachol thiosemicarbazone | Cryptococcus gattii | Broth Microdilution | 0.10 | [10][11] |

| Lapachol semicarbazone | Cryptococcus gattii | Broth Microdilution | 0.20 | [10][11] |

| Lapachol thiosemicarbazone | Paracoccidioides brasiliensis | Broth Microdilution | 0.01 - 0.10 | [10][11] |

Antiparasitic Activity

Naphthoquinones have shown promising activity against various parasites, including Leishmania, Trypanosoma, and Plasmodium species. The mechanism is thought to involve the inhibition of parasitic enzymes and the induction of oxidative stress.

Table 3: Antiparasitic Activity of Lapachol Analogues

| Compound | Parasite | Assay | IC50 (µg/mL) | Reference(s) |

| Isolapachol acetate | Leishmania amazonensis | Promastigote viability | 1.6 ± 0.0 | [12] |

| Isolapachol acetate | Leishmania braziliensis | Promastigote viability | 3.4 ± 0.5 | [12] |

Anti-inflammatory Activity

The anti-inflammatory effects of naphthoquinones are linked to their ability to modulate inflammatory signaling pathways, such as the NF-κB pathway, and to inhibit the production of pro-inflammatory mediators.

Table 4: Anti-inflammatory Activity of Edaravone Derivatives (for comparative purposes)

| Compound | Assay | IC50 (µg/mL) | Reference(s) |

| Edaravone Derivative 2 | Albumin Denaturation | 107.25 ± 1.30 | [13] |

| Edaravone Derivative 3 | Albumin Denaturation | 106.20 ± 2.64 | [13] |

| Ibuprofen (Standard) | Albumin Denaturation | 76.05 | [13] |

Proposed Mechanisms of Action

The biological activities of this compound and related naphthoquinones are believed to be mediated by several interconnected mechanisms.

Generation of Reactive Oxygen Species (ROS)

A primary mechanism of action for naphthoquinones is their ability to undergo redox cycling, leading to the formation of superoxide anion radicals and other ROS. This process is often catalyzed by cellular reductases. The resulting oxidative stress can lead to lipid peroxidation, protein damage, and DNA strand breaks, ultimately triggering cell death.

References

- 1. Activity of quinones from teak (Tectona grandis) on fungal cell wall stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Electrochemical study of oxygen interaction with lapachol and its radical anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effects of lapachol on rat C6 glioma in vitro and in vivo by targeting DNA topoisomerase I and topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Deoxypodophyllotoxin induces G2/M cell cycle arrest and apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxic and DNA-topoisomerase effects of lapachol amine derivatives and interactions with DNA [pubmed.ncbi.nlm.nih.gov]

- 8. beta-lapachone induces cell cycle arrest and apoptosis in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer Potential and Safety Profile of β-Lapachone In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The antimicrobial activity of lapachol and its thiosemicarbazone and semicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Deoxylapachol: An In-Depth Technical Guide to its Cytotoxic Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deoxylapachol, a naturally occurring 1,4-naphthoquinone, has demonstrated significant cytotoxic potential against a spectrum of cancer cell lines. This technical guide provides a comprehensive analysis of its mechanisms of action, focusing on the induction of apoptosis and the generation of oxidative stress. Detailed experimental protocols for assessing its cytotoxicity are provided, alongside mandatory visualizations of key signaling pathways and workflows to support further research and development. This document collates quantitative data, outlines methodologies, and presents the core molecular interactions of this compound, serving as a foundational resource for its evaluation as a potential therapeutic agent.

Introduction to this compound

This compound, chemically known as 2-(3-methylbut-2-enyl)naphthalene-1,4-dione, is a naphthoquinone found in various plant species, notably in the heartwood of teak (Tectona grandis). As a derivative of lapachol, it belongs to a class of compounds recognized for their broad range of biological activities, including antifungal, anti-inflammatory, and antineoplastic properties. Its structural characteristics, particularly the quinone ring, are pivotal to its bioactivity, enabling it to participate in redox cycling and interact with various cellular macromolecules. The growing interest in this compound within the oncology field stems from its potent cytotoxic effects and its potential for development into a targeted anticancer therapeutic.

Quantitative Analysis of Cytotoxicity

The efficacy of a cytotoxic compound is quantitatively assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. This compound has been evaluated against a panel of human cancer cell lines, demonstrating a range of potencies. The data presented in Table 1 summarizes these findings, highlighting its particular effectiveness against leukemia cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| K562 | Chronic Myelogenous Leukemia | 1.8 |

| HL-60 | Acute Promyelocytic Leukemia | 3.7 |

| B16F10 | Melanoma | 4.9 |

| HeLa | Cervical Cancer | 5.2 |

| MCF-7 | Breast Cancer | 8.9 |

| A549 | Lung Cancer | 10.4 |

| U251 | Glioblastoma | 11.2 |

| PC-3 | Prostate Cancer | 12.5 |

Table 1: IC50 Values of this compound in Various Cancer Cell Lines. The data indicates a broad spectrum of activity, with IC50 values in the low micromolar range for most tested cell lines.

Core Mechanisms of Cytotoxic Action

This compound exerts its cytotoxic effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and generating intracellular reactive oxygen species (ROS), which leads to overwhelming oxidative stress.

Induction of Apoptosis

Apoptosis is a critical pathway for the elimination of cancerous cells. This compound triggers this process through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: this compound modulates the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift disrupts the mitochondrial outer membrane potential (MOMP), causing the release of cytochrome c into the cytosol. Cytochrome c then binds with Apaf-1 to form the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway.

-

Extrinsic Pathway: The compound can also upregulate the expression of death receptors, such as Fas, on the cell surface. Binding of the Fas ligand (FasL) initiates the recruitment of FADD and pro-caspase-8, leading to the activation of caspase-8.

-

Execution Pathway: Both activated caspase-9 and caspase-8 converge to activate the executioner caspase, caspase-3. Activated caspase-3 is responsible for cleaving numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis.

Caption: this compound-induced apoptotic signaling pathways.

Generation of Reactive Oxygen Species (ROS)

The 1,4-naphthoquinone structure of this compound is a substrate for intracellular reductases, such as NADPH-cytochrome P450 reductase. This initiates a futile redox cycle.

-

Reduction: this compound (a quinone) accepts an electron from a reductase (e.g., using NADPH as a cofactor) to form a highly unstable semiquinone radical.

-

Oxidation: This semiquinone radical rapidly transfers its extra electron to molecular oxygen (O₂), regenerating the parent quinone and producing a superoxide anion radical (O₂•⁻).

-

Cascade Formation: The superoxide anion can be converted by superoxide dismutase (SOD) into hydrogen peroxide (H₂O₂). H₂O₂ can then be further converted into the highly reactive hydroxyl radical (•OH) via the Fenton reaction.

-

Oxidative Stress: The continuous production of these ROS overwhelms the cell's antioxidant capacity, leading to oxidative damage to DNA, lipids, and proteins, which contributes significantly to the cytotoxic outcome.

Caption: Redox cycling of this compound to generate ROS.

Key Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for foundational experiments used to characterize the cytotoxic effects of this compound.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

-

Cell Plating: Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control, e.g., <0.1% DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

-

Data Acquisition: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Caption: Standard experimental workflow for the MTT assay.

Apoptosis Quantification (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at IC50 and 2x IC50 concentrations) for a predetermined time (e.g., 24 hours). Include a vehicle control group.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using a non-enzymatic solution (e.g., EDTA-based) to preserve membrane integrity. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Washing: Wash the cell pellet twice with cold PBS to remove residual medium.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Data Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

-

Data Analysis: Quantify the cell populations based on their fluorescence:

-

Viable: Annexin V-negative and PI-negative.

-

Early Apoptotic: Annexin V-positive and PI-negative.

-

Late Apoptotic/Necrotic: Annexin V-positive and PI-positive.

-

Necrotic: Annexin V-negative and PI-positive.

-

Conclusion and Future Directions

This compound is a potent cytotoxic agent that induces cancer cell death through the coordinated activation of apoptotic pathways and the generation of significant oxidative stress. The low micromolar IC50 values across multiple cancer cell lines underscore its potential as a promising candidate for further preclinical development.

Future research should focus on:

-

In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in animal models to determine its therapeutic window and efficacy.

-

Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

-

Combination Therapies: Investigating potential synergistic effects when combined with existing chemotherapeutic agents or targeted therapies.

-

Target Deconvolution: Further elucidating the specific intracellular targets and off-targets to better understand its mechanism of action and potential toxicities.

This guide provides the foundational knowledge and methodologies required for the continued investigation of this compound as a next-generation anticancer agent.

Deoxylapachol as an Antineoplastic Agent: A Technical Guide

Disclaimer: Scientific literature with extensive, specific data on deoxylapachol as an antineoplastic agent is limited. This guide synthesizes the available information on this compound and its closely related structural analog, lapachol, to provide a comprehensive overview for researchers, scientists, and drug development professionals. The experimental protocols and signaling pathway diagrams are based on methodologies commonly employed for naphthoquinones and may require optimization for this compound-specific studies.

Introduction

This compound, a naturally occurring naphthoquinone, has emerged as a compound of interest in oncology research due to its potential antineoplastic properties. As a derivative of lapachol, it belongs to a class of compounds known for their diverse biological activities, including anticancer effects. The core mechanism of action for many naphthoquinones is believed to involve the induction of oxidative stress through the generation of reactive oxygen species (ROS) and interference with cellular metabolic and proliferative pathways. This technical guide provides an in-depth analysis of the current understanding of this compound and its analogs as antineoplastic agents, focusing on their mechanism of action, cytotoxicity, and the signaling pathways they modulate.

Mechanism of Action

The anticancer activity of this compound and related naphthoquinones is multifaceted, primarily revolving around the induction of cellular stress and disruption of key cellular processes.

2.1 Induction of Oxidative Stress: A principal mechanism of action for naphthoquinones is the generation of reactive oxygen species (ROS). This is achieved through a futile redox cycle where the quinone moiety is reduced to a semiquinone radical by cellular reductases. This radical then reacts with molecular oxygen to regenerate the parent quinone and produce superoxide radicals, which can lead to widespread oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death.

2.2 Topoisomerase Inhibition: Lapachol and its derivatives have been reported to interfere with the activity of DNA topoisomerases. These enzymes are crucial for managing DNA topology during replication and transcription. Their inhibition leads to DNA strand breaks and genomic instability, culminating in cell cycle arrest and apoptosis.

2.3 Modulation of Cellular Signaling Pathways: this compound and its analogs are known to influence several signaling pathways critical for cancer cell survival and proliferation. These include the PI3K/Akt, MAPK, and NF-κB pathways. The modulation of these pathways can halt cell cycle progression, inhibit proliferation, and induce apoptosis.

Quantitative Data: Cytotoxicity

The cytotoxic effects of lapachol and its derivatives have been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of a compound's potency in inhibiting cancer cell growth. While specific IC50 values for this compound are not widely reported in dedicated studies, the following table summarizes the cytotoxic activity of the closely related compound, lapachol, against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| WHCO1 | Oesophageal Cancer | 1.6 - 11.7 | |

| K562 | Leukemia | Insensitive | |

| Lucena-1 | Leukemia | Insensitive | |

| Daudi | Leukemia | Insensitive | |

| HCT-116 | Colon Cancer | Not specified | |

| RT4 | Bladder Cancer | Not specified | |

| J82 | Bladder Cancer | Not specified | |

| T24 | Bladder Cancer | Not specified | |

| HL-60 | Leukemia | 25 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's antineoplastic activity.

4.1 Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of a compound on cancer cells.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of desired concentrations. Add the compound solutions to the wells and incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

4.2 Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by a compound.

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

4.3 Cell Cycle Analysis

This protocol is for determining the effect of a compound on cell cycle progression.

-

Cell Treatment and Fixation: Treat cells with this compound for 24 hours. Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways

5.1 PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Studies on β-lapachone, a related naphthoquinone, have shown that it can inhibit this pathway, leading to decreased cell viability and induction of apoptosis. This compound may exert similar effects by inhibiting the phosphorylation of Akt, thereby preventing the downstream signaling that promotes cell survival.

Preliminary In Vitro Studies on Deoxylapachol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxylapachol, a naturally occurring naphthoquinone, has garnered interest within the scientific community for its potential therapeutic properties, particularly in the realm of oncology. As a derivative of lapachol, it belongs to a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This technical guide provides a comprehensive overview of the preliminary in vitro research on this compound and its close analogs, focusing on its cytotoxic effects, induction of apoptosis, cell cycle arrest, and underlying mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering a structured presentation of available data, detailed experimental protocols, and visual representations of key biological pathways.

Data Presentation

Cytotoxicity of this compound Analogs

The antiproliferative activity of naphthoquinones related to this compound has been evaluated against various human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values for 5-hydroxylapachol, a closely related analog of this compound, providing a benchmark for its potential cytotoxic potency.

| Compound | Cell Line | Cancer Type | GI50 (µM)[1][2] |

| 5-Hydroxylapachol | A2780 | Ovarian | 8.1 |

| HBL-100 | Breast | 1.9 | |

| HeLa | Cervix | 2.0 | |

| SW1573 | Non-small cell lung | 0.42 | |

| T-47D | Breast | 1.3 | |

| WiDr | Colon | 1.8 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Procedure:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., 5, 10, 25, 50, and 100 µM) and a vehicle control (e.g., DMSO). A positive control such as cisplatin can also be included. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Following incubation, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

Apoptosis, or programmed cell death, can be quantitatively assessed using flow cytometry with Annexin V and propidium iodide (PI) staining.[3][4]

Procedure:

-